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Compound of Interest

Compound Name: N3-Methyl Esomeprazole

Cat. No.: B15192857 Get Quote

Introduction

Esomeprazole is a proton pump inhibitor widely used for the treatment of acid-related

gastrointestinal disorders.[1] As with any active pharmaceutical ingredient (API), rigorous

control of impurities is crucial to ensure the safety and efficacy of the final drug product. One

such process-related impurity is N3-Methyl Esomeprazole. This document provides detailed

application notes and protocols for the identification and quantification of N3-Methyl
Esomeprazole in pharmaceutical formulations, intended for researchers, scientists, and drug

development professionals. The methodologies outlined are based on established analytical

techniques and forced degradation studies as per the International Council for Harmonisation

(ICH) guidelines.[2]

N3-Methyl Esomeprazole: Impurity Profile

IUPAC Name: (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-

methyl-1H-benzo[d]imidazole[3]

CAS Number: 1346240-11-6[3][4]

Molecular Formula: C₁₈H₂₁N₃O₃S[4]

Molecular Weight: 359.44 g/mol
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N3-Methyl Esomeprazole is a known impurity that can arise during the synthesis of

Esomeprazole. Its structure is characterized by a methyl group on the nitrogen at position 3 of

the benzimidazole ring.

Analytical Methodologies
The primary methods for the detection and quantification of N3-Methyl Esomeprazole and

other related substances in Esomeprazole formulations are Reverse Phase High-Performance

Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol describes a stability-indicating RP-HPLC method for the quantitative

determination of Esomeprazole and its impurities.

Chromatographic Conditions:

Parameter Specification

Column
YMC C18 (150 mm × 4.6 mm; particle size, 3

μm)[5]

Mobile Phase Buffer: Acetonitrile (75:25 v/v)[5]

Buffer Preparation: 0.01M Disodium hydrogen

phosphate, pH adjusted to 7.6 with

orthophosphoric acid.[6]

Flow Rate 1.0 mL/min[5]

Detection UV/PDA at 280 nm[5]

Injection Volume 50 µL[7]

Column Temperature Ambient[5]

Run Time 45 minutes[7]

Preparation of Solutions:

Diluent: A mixture of the buffer and acetonitrile in the same ratio as the mobile phase.
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Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of

Esomeprazole and known impurity standards (including N3-Methyl Esomeprazole) in the

diluent to obtain a concentration of 0.05 mg/mL.[5]

Sample Preparation: Crush a representative number of tablets to obtain a fine powder.

Accurately weigh a portion of the powder equivalent to 40 mg of Esomeprazole and transfer

it to a 250-mL flask. Add approximately 170 mL of diluent and sonicate for 15 minutes. Dilute

to the mark with the diluent and mix thoroughly. Filter the solution through a 0.45-μm

membrane filter, discarding the initial portion of the filtrate.[5]

Method Validation Data:

The following table summarizes typical validation parameters for this method.

Parameter Result

Linearity Range (Esomeprazole) 0.00008–0.00122 mg/mL[5]

Linearity Range (Impurities) 0.00002–0.00121 mg/mL[5]

Correlation Coefficient (R²) > 0.999[5]

Precision (%RSD) < 2%[5]

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is suitable for the bioanalytical quantification of Esomeprazole and can be

adapted for its metabolites and impurities in biological matrices.

Chromatographic and Mass Spectrometric Conditions:
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Parameter Specification

Column X-Bridge C18 (50 mm x 4.6 mm, 3.5 µm)[8]

Mobile Phase
5mM Ammonium formate (pH 9.2) : Acetonitrile

(65:35 v/v)[8]

Flow Rate 0.6 mL/min[8]

Mass Spectrometer Triple Quadrupole

Ionization Mode Positive Electrospray Ionization (ESI+)[9]

MRM Transitions Esomeprazole: m/z 346.1 → 198.3[8]

Internal Standard (Omeprazole-d3): m/z 349.20

→ 198.0[8]

Sample Preparation (Liquid-Liquid Extraction):

To 50 µL of human plasma, add the internal standard.[9]

Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and ethyl acetate (80:20,

v/v).[9]

Vortex for 10 minutes and centrifuge at 5000 g for 10 minutes.[9]

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.[9]

Reconstitute the residue in 0.2 mL of the mobile phase and inject into the LC-MS/MS

system.[9]

Method Validation Data:
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Parameter Result

Linearity Range 5.0 - 2000.0 ng/mL[8]

Correlation Coefficient (R²) ≥ 0.9999[8]

Intra-day Precision (%CV) 1.6% to 2.3%[8]

Inter-day Precision (%CV) 2.0% to 2.2%[8]

Accuracy 97.9% to 100.7%[8]

Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the

analytical methods.[2] These studies involve subjecting the drug substance to various stress

conditions to induce degradation.

Protocol 3: Forced Degradation of Esomeprazole

Stress Conditions:

Stress Condition Protocol

Acid Hydrolysis
Expose the drug substance to 0.1 M HCl at

room temperature for 15 minutes.[5]

Alkaline Hydrolysis
Expose the drug substance to 0.1 M NaOH at

60°C for 60 minutes.[5]

Oxidative Degradation
Treat the drug substance with 0.03% H₂O₂ at

room temperature for 10 minutes.[5]

Thermal Degradation
Expose the solid drug substance to heat at 60°C

for 24 hours.[5]

Photolytic Degradation
Expose the drug substance to 1.2 million lux

hours and near UV at 200-watt hours/m².[5]

Humidity
Expose the drug substance to 40°C and 75%

relative humidity for 24 hours.[5]
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Following exposure to each stress condition, the samples are prepared and analyzed using the

validated HPLC method to identify and quantify any degradation products. The goal is to

achieve approximately 10% degradation of the active pharmaceutical ingredient.[10]

Visualizations
Esomeprazole Mechanism of Action

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specifically

inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.[11] While specific signaling pathways for

N3-Methyl Esomeprazole are not documented, the mechanism of the parent drug is well-

established.

Esomeprazole's Proton Pump Inhibition Pathway
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Caption: Mechanism of action of Esomeprazole.

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the profiling of N3-Methyl
Esomeprazole and other impurities in a pharmaceutical product.
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Caption: Workflow for Esomeprazole impurity profiling.
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Biological Activity of N3-Methyl Esomeprazole

There is currently a lack of specific toxicological data or distinct biological activity profiles for

the N3-Methyl Esomeprazole impurity in the public domain. The primary focus of regulatory

and research efforts is on its detection, quantification, and control within acceptable limits in the

final drug product to ensure patient safety. Long-term use of the parent drug, Esomeprazole,

has been associated with potential adverse effects, including an increased risk of certain

infections and reduced absorption of some micronutrients.[12][13] However, it is not known if

the N3-Methyl impurity contributes to these effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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